molecular formula C14H22O4 B5197109 1-Butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid

1-Butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No.: B5197109
M. Wt: 254.32 g/mol
InChI Key: MUJBLAUONXKVPM-UHFFFAOYSA-N
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Description

1-Butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C₁₄H₂₂O₄ It is a cyclohexene derivative with two carboxylic acid groups and is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butyl derivatives and cyclohexene compounds.

    Cyclization: The cyclization process involves the formation of the cyclohexene ring structure. This can be achieved through various cyclization reactions, including Diels-Alder reactions.

    Functional Group Introduction: The introduction of carboxylic acid groups is carried out through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for efficient and scalable production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. Additionally, the cyclohexene ring structure may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-4,5-dimethylcyclohexane-1,2-dicarboxylic acid: Lacks the double bond in the cyclohexene ring.

    1-Butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic anhydride: Contains an anhydride functional group instead of carboxylic acids.

    1-Butyl-4,5-dimethylcyclohex-4-ene-1,2-diol: Contains hydroxyl groups instead of carboxylic acids.

Uniqueness

1-Butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-butyl-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-5-6-14(13(17)18)8-10(3)9(2)7-11(14)12(15)16/h11H,4-8H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJBLAUONXKVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC(=C(CC1C(=O)O)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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